Cas no 1203-68-5 (2-Phenylbenzaldehyde)

2-Phenylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Phenylbenzaldehyde
- Biphenyl-2-carbaldehyde
- Biphenyl-2-carboxaldehyde
- 2-Biphenylcarboxaldehyde
- 2-Formyl-1,1'-biphenyl
- AKOS005216888
- 2-FORMYL-BIPHENYL
- J-510257
- SY003223
- biphenyl formaldehyde
- Z727783562
- 2-Difenilaldeide [Italian]
- 1203-68-5
- [1,1'-Biphenyl]carboxaldehyde
- FT-0633478
- 2-phenyl-benzaldehyde
- CS-W002824
- biphenylaldehyde
- (1,1'-Biphenyl)-2-carboxaldehyde
- biphenyl aldehyde
- biphenyl-2 -aldehyde
- EN300-51583
- 2-Biphenylcarbaldehyde
- (1,1'-Biphenyl)carboxaldehyde
- biphenyl carboxaldehyde
- SCHEMBL96494
- BB 0255005
- 2-Difenilaldeide
- 55171-99-8
- [1,1'-Biphenyl]-2-carboxaldehyde
- (1,1-biphenyl)-2-carboxaldehyde;2-difenilaldeide
- 2,7-NAPHTHALENEDISULFONYLCHLORIDE
- A25933
- MFCD01740431
- BRN 2081880
- CHEMBL124879
- AC-18698
- 2-formylbiphenyl
- PS-8524
- Biphenyl-2-carboxaldehyde, 96%
- DTXSID80923309
- Biphenylcarboxaldehyde
- [1,1'-biphenyl]-2-carbaldehyde
- biphenyl-2-aldehyde
- LCRCBXLHWTVPEQ-UHFFFAOYSA-N
- DB-021493
-
- MDL: MFCD01740431
- インチ: 1S/C13H10O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-10H
- InChIKey: LCRCBXLHWTVPEQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC=CC=C2C=O
計算された属性
- せいみつぶんしりょう: 182.07300
- どういたいしつりょう: 182.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: Liquid
- 密度みつど: 1.130 g/mL at 25 °C(lit.)
- ふってん: 91-92 °C/0.15 mmHg(lit.)
- フラッシュポイント: 華氏温度:215.6°f< br / >摂氏度:102°C< br / >
- 屈折率: n20/D >1.6220(lit.)
- PSA: 17.07000
- LogP: 3.16610
- ようかいせい: 未確定
2-Phenylbenzaldehyde セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:DV1771000
-
危険物標識:
- セキュリティ用語:S26;S36
- ちょぞうじょうけん:2-8°C
- リスク用語:R36/37/38
2-Phenylbenzaldehyde 税関データ
- 税関コード:2912299000
- 税関データ:
中国税関コード:
2912299000概要:
291229900.他の酸素含有基を有さない他の環状アルデヒド。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、テトラホルムアルデヒドの外観
要約:
291229900。他の酸素官能基を有さない他の環状アルデヒド。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
2-Phenylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F697755-1g |
2-Formyl-1,1'-biphenyl |
1203-68-5 | 1g |
$ 70.00 | 2023-02-03 | ||
abcr | AB233286-5 g |
2-Phenylbenzaldehyde, 95%; . |
1203-68-5 | 95% | 5 g |
€126.60 | 2023-07-20 | |
abcr | AB233286-10g |
2-Phenylbenzaldehyde, 95%; . |
1203-68-5 | 95% | 10g |
€139.40 | 2024-06-12 | |
Alichem | A019119662-100g |
2-Phenylbenzaldehyde |
1203-68-5 | 97% | 100g |
$494.40 | 2023-09-04 | |
AstaTech | 61416-1/G |
2-FORMYL-BIPHENYL |
1203-68-5 | 97% | 1g |
$30 | 2023-09-16 | |
abcr | AB233286-10 g |
2-Phenylbenzaldehyde, 95%; . |
1203-68-5 | 95% | 10 g |
€178.50 | 2023-07-20 | |
TRC | F697755-2 g |
2-Formyl-1,1'-biphenyl |
1203-68-5 | 2g |
$ 100.00 | 2022-01-08 | ||
Enamine | EN300-51583-25.0g |
[1,1'-biphenyl]-2-carbaldehyde |
1203-68-5 | 95% | 25.0g |
$190.0 | 2023-07-11 | |
Chemenu | CM248159-100g |
2-Phenylbenzaldehyde |
1203-68-5 | 95+% | 100g |
$449 | 2022-06-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B50060-25g |
2-Phenylbenzaldehyde |
1203-68-5 | 95% | 25g |
¥746.0 | 2022-04-28 |
2-Phenylbenzaldehyde 関連文献
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
2-Phenylbenzaldehydeに関する追加情報
2-Phenylbenzaldehyde: A Comprehensive Overview
2-Phenylbenzaldehyde, also known by its CAS number 1203-68-5, is a fascinating organic compound with a rich history and diverse applications. This compound, which belongs to the class of aromatic aldehydes, has been the subject of extensive research due to its unique chemical properties and potential uses in various industries. In this article, we will delve into the structural characteristics, chemical properties, applications, and recent advancements related to 2-Phenylbenzaldehyde.
The molecular structure of 2-Phenylbenzaldehyde consists of a benzene ring substituted with a phenyl group at the second position and an aldehyde group at the first position. This arrangement imparts the compound with distinct electronic and steric properties, making it highly reactive in certain chemical transformations. Recent studies have highlighted the importance of these structural features in determining the compound's reactivity and selectivity in various reactions.
Chemical Properties
2-Phenylbenzaldehyde exhibits several notable chemical properties that make it valuable in both academic and industrial settings. For instance, its aldehyde group renders it susceptible to nucleophilic addition reactions, a property that has been exploited in the synthesis of various organic compounds. Additionally, the compound's aromaticity contributes to its stability and ability to undergo electrophilic substitution reactions. Recent research has focused on optimizing these reactions to enhance yield and selectivity.
Applications
The applications of 2-Phenylbenzaldehyde span across multiple domains, including pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. For example, studies have shown that derivatives of 2-Phenylbenzaldehyde exhibit anti-inflammatory and antioxidant activities, making them promising candidates for drug development.
In agrochemicals, 2-Phenylbenzaldehyde finds use as a precursor in the synthesis of pesticides and herbicides. Its ability to undergo various chemical transformations allows for the creation of compounds with enhanced efficacy and reduced environmental impact. Recent advancements in green chemistry have further expanded its utility in sustainable agricultural practices.
Synthesis and Production
The synthesis of 2-Phenylbenzaldehyde typically involves either oxidation of the corresponding alcohol or direct coupling reactions. One widely used method is the oxidation of 2-phenylethanol using oxidizing agents like potassium permanganate or chromium-based reagents. Recent studies have explored alternative oxidation methods that are more environmentally friendly and efficient.
Safety Considerations
Although generally considered non-toxic under normal handling conditions,1203-68-5 (2-Phenylbenzaldehyde) 関連製品
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